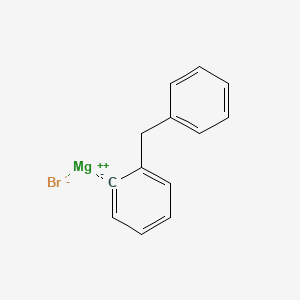
(2-Benzylphenyl)magnesium bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” is a chemical compound with the formula C13H11BrMg. It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 magnesium atom .Physical And Chemical Properties Analysis
The molecular weight of “(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” is 271.4389 .Mecanismo De Acción
Target of Action
The primary target of (2-Benzylphenyl)magnesium bromide, a Grignard reagent, is typically a carbonyl-containing compound . The carbonyl group is a polar group, making it an electrophilic site that can be attacked by nucleophiles, such as the carbon atom in the Grignard reagent .
Mode of Action
The Grignard reagent, being a strong nucleophile and base, interacts with its target by attacking the electrophilic carbon atom of the carbonyl group . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The Grignard reaction doesn’t directly affect any biochemical pathways as it’s primarily used in synthetic organic chemistry for the formation of carbon-carbon bonds . .
Result of Action
The result of the action of (2-Benzylphenyl)magnesium bromide is the formation of a new carbon-carbon bond with a carbonyl-containing compound . This can lead to the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and others .
Action Environment
The action of (2-Benzylphenyl)magnesium bromide is highly sensitive to the environment. It requires anhydrous (water-free) and oxygen-free conditions, as the presence of water or oxygen can lead to the decomposition of the Grignard reagent . The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (THF), which can solvate the magnesium (II) center . The reaction temperature can also influence the yield and rate of the reaction .
Propiedades
IUPAC Name |
magnesium;benzylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREMYOOUGRTXRQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)magnesium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



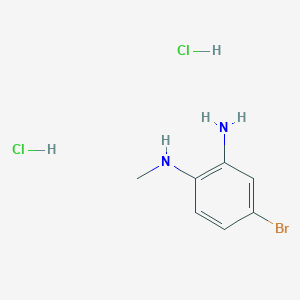
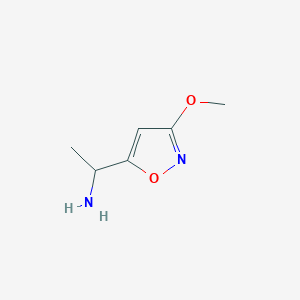
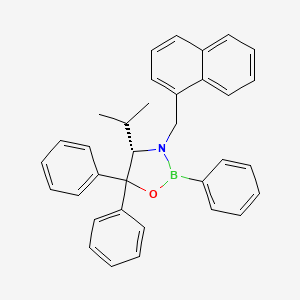
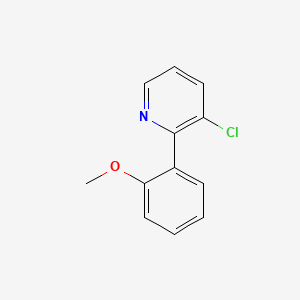
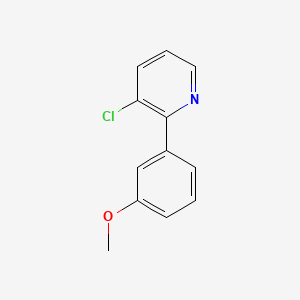
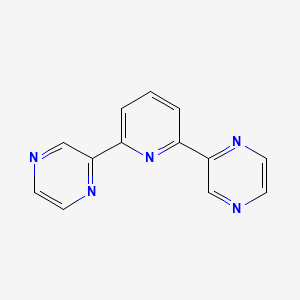



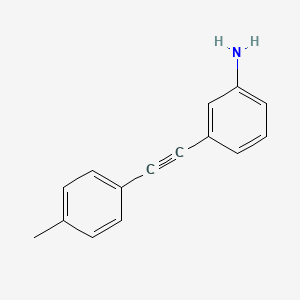
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)